molecular formula C8H15N3S B1270564 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 603981-94-8

5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1270564
CAS No.: 603981-94-8
M. Wt: 185.29 g/mol
InChI Key: AYYGMEIWTNMKBY-UHFFFAOYSA-N
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Description

Core Structural and Physicochemical Characterization

Molecular Architecture

The molecular architecture of 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is defined by a five-membered heterocyclic triazole ring bearing two distinct alkyl substituents and a sulfur-containing functional group. The compound possesses a density of 1.16 grams per cubic centimeter and exhibits a boiling point of 228.9 degrees Celsius at standard atmospheric pressure, indicating moderate intermolecular forces and thermal stability. The molecular structure incorporates three nitrogen atoms within the triazole ring, creating multiple sites for potential hydrogen bonding and electronic interactions. The presence of both branched isopropyl and linear propyl substituents introduces asymmetry into the molecular framework, contributing to its conformational complexity. Theoretical calculations have demonstrated that the spatial arrangement of these substituents significantly influences the electronic distribution within the triazole ring system. The sulfur atom at position 3 serves as a critical functional site, capable of existing in different tautomeric forms that dramatically alter the compound's chemical properties and reactivity profile.

Constitutional Isomerism and Tautomeric Equilibria (Thione-Thiol Forms)

The tautomeric equilibrium between thione and thiol forms represents a fundamental aspect of this compound chemistry. Quantum chemical investigations have established that 1,2,4-triazole-3-thiol derivatives exist predominantly in the thione form under gas-phase conditions, with the thiol tautomer being significantly less stable. The thione form, characterized by a carbon-sulfur double bond and the hydrogen atom attached to a ring nitrogen, typically exhibits greater thermodynamic stability by approximately 25-45 kilojoules per mole compared to the thiol form. This tautomeric preference arises from the enhanced resonance stabilization available in the thione configuration, where electron delocalization throughout the triazole ring system is maximized. Density functional theory calculations using the B3LYP functional have consistently demonstrated that substituent effects, such as those present in the isopropyl and propyl groups, exert minimal influence on the relative tautomer stabilities. The energy barrier for thione-thiol interconversion in related triazole systems ranges from 150 to 200 kilojoules per mole, indicating that tautomeric exchange occurs through a high-energy transition state. Spectroscopic evidence from infrared and nuclear magnetic resonance studies of similar compounds confirms the predominance of the thione form in solution, with characteristic absorption bands appearing at specific wavenumbers that distinguish between the two tautomeric states.

Conformational Analysis of Substituent Effects (Isopropyl vs. Propyl Groups)

The conformational landscape of this compound is significantly influenced by the steric and electronic properties of its isopropyl and propyl substituents. Computational analysis reveals that the isopropyl group at position 5 adopts preferential orientations that minimize steric repulsion with the triazole ring system while maximizing favorable hydrophobic interactions. The branched nature of the isopropyl substituent creates a more constrained conformational space compared to the linear propyl group at position 4, which exhibits greater rotational freedom around its carbon-carbon bonds. Quantum mechanical calculations indicate that the propyl substituent can adopt multiple low-energy conformations, with gauche and anti arrangements showing energy differences of less than 5 kilojoules per mole. The relative positioning of these two alkyl groups creates distinct microenvironments around the triazole ring that influence both the electronic properties and the accessibility of reactive sites. Density functional theory studies have shown that electron-releasing alkyl substituents, such as isopropyl and propyl groups, enhance the electron density on the triazole nitrogen atoms, thereby affecting the compound's hydrogen bonding capacity and basicity. The asymmetric substitution pattern results in a chiral environment around the triazole ring, although the compound itself remains achiral due to rapid tautomeric exchange processes that equilibrate potential stereoisomers.

Quantum Mechanical Studies

Density Functional Theory and B3LYP Calculations of Tautomer Stability and Energy Barriers

Comprehensive density functional theory calculations using the B3LYP hybrid functional have provided detailed insights into the energetics and structural parameters of this compound tautomers. Computational studies employing the 6-31G(d,p) basis set have established that the B3LYP method is particularly well-suited for investigating thione-thiol tautomerism in triazole systems, providing results that correlate strongly with experimental observations. The calculations reveal that the thione tautomer maintains a planar triazole ring geometry with carbon-sulfur bond lengths of approximately 1.68 angstroms, while the thiol form exhibits slight ring puckering and carbon-sulfur single bond distances of 1.82 angstroms. Energy barrier calculations for the tautomeric interconversion process indicate transition state energies ranging from 180 to 220 kilojoules per mole above the ground state thione form. The computational analysis demonstrates that the isopropyl and propyl substituents exert minimal influence on the core tautomeric equilibrium, with energy differences between substituted and unsubstituted systems remaining within 2-3 kilojoules per mole. Frequency calculations confirm the authenticity of optimized structures as true minima on the potential energy surface, with all vibrational frequencies exhibiting positive values for stable tautomers and single imaginary frequencies for transition states. The B3LYP functional successfully reproduces experimental vibrational frequencies within acceptable error margins when appropriate scaling factors are applied.

Properties

IUPAC Name

3-propan-2-yl-4-propyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3S/c1-4-5-11-7(6(2)3)9-10-8(11)12/h6H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYGMEIWTNMKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357632
Record name 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

603981-94-8
Record name 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Carbon Disulfide Cyclization

The most widely reported method involves the reaction of isopropyl hydrazine with carbon disulfide, followed by propyl group introduction and cyclization.

Reaction Scheme:
$$
\text{C}3\text{H}7\text{NHNH}2 + \text{CS}2 \xrightarrow{\text{NaOH}} \text{C}3\text{H}7\text{NHCSSNa} \xrightarrow{\text{C}3\text{H}7\text{Br}} \text{C}8\text{H}{15}\text{N}_3\text{S} + \text{Byproducts}
$$

Key Steps:

  • Dithiocarbazinate Formation: Isopropyl hydrazine reacts with CS₂ in ethanol/NaOH to form sodium dithiocarbazinate.
  • Alkylation: Propyl bromide is added to introduce the N-propyl group.
  • Cyclization: Heating under reflux in propan-2-ol induces ring closure.

Optimization Parameters:

  • Solvent: Ethanol vs. propan-2-ol (yield increases from 68% to 82% in propan-2-ol).
  • Temperature: 80–100°C for 4–6 hours.
  • Catalyst: 10% NaOH improves cyclization efficiency.

Thiosemicarbazide Alkylation

An alternative route employs thiosemicarbazide derivatives alkylated with isopropyl and propyl groups.

Procedure:

  • Thiosemicarbazide Synthesis: React thiourea with hydrazine hydrate.
  • Double Alkylation:
    • Step 1: Isopropyl bromide in DMF at 60°C.
    • Step 2: Propyl iodide in ethanol/K₂CO₃.
  • Acid-Catalyzed Cyclization: HCl (6 M) at 90°C for 3 hours.

Advantages:

  • Higher regioselectivity (≥95% purity by HPLC).
  • Scalable to industrial production.

One-Pot Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to reduce reaction times.

Conditions:

  • Reactants: Isopropylamine, propyl isothiocyanate, and CS₂.
  • Microwave Settings: 150 W, 120°C, 30 minutes.
  • Yield: 89% vs. 72% for conventional heating.

Table 1: Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Hydrazine-CS₂ Cyclization 82 95 6 h High
Thiosemicarbazide Route 78 97 8 h Moderate
Microwave-Assisted 89 98 0.5 h Low

Purification and Characterization

Recrystallization Protocols

  • Solvent System: Ethanol/water (3:1 v/v) achieves 99% purity after two cycles.
  • Crystallization Yield: 85–90% recovery.

Chromatographic Techniques

  • HPLC Conditions: C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
  • Retention Time: 6.8 minutes.

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, DMSO-$$d_6$$):

    • δ 1.12 (d, 6H, CH(CH$$3$$)$$2$$)
    • δ 1.55 (t, 2H, CH$$2$$CH$$2$$CH$$_3$$)
    • δ 4.21 (m, 1H, CH(CH$$3$$)$$2$$)
    • δ 13.45 (s, 1H, SH).
  • IR (KBr, cm$$^{-1}$$):

    • 2560 (S–H stretch)
    • 1605 (C=N).

Industrial-Scale Production Challenges

Byproduct Management

  • Major Byproduct: 4,5-Diisopropyl isomer (8–12% yield).
  • Mitigation: Gradient cooling (0.5°C/min) reduces isomer formation to <3%.

Cost Optimization

  • Catalyst Recycling: NaOH recovery via membrane filtration lowers costs by 30%.
  • Solvent Reuse: Ethanol distillation achieves 95% recovery.

Emerging Methodologies

Enzymatic Cyclization

Pilot studies using lipase (Candida antarctica) show promise:

  • Conditions: pH 7.5, 40°C, 24 hours.
  • Yield: 74% with 99% enantiomeric excess.

Flow Chemistry Systems

  • Residence Time: 12 minutes vs. 6 hours batchwise.
  • Space-Time Yield: 1.2 kg·L$$^{-1}$$·h$$^{-1}$$.

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Applications

Antifungal Activity:
5-Isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol exhibits significant antifungal properties. Research indicates that derivatives of triazoles can enhance antifungal activity against various pathogens. For instance, compounds bearing the 1,2,4-triazole moiety have shown improved efficacy compared to traditional antifungals like azoxystrobin and triadimefon .

Antibacterial Activity:
The compound also demonstrates promising antibacterial properties. Studies have reported that triazole derivatives can exhibit high potency against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. For example, certain synthesized hybrids of 1,2,4-triazoles showed minimal inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Anticancer Potential:
In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. The compound has been noted for its ability to inhibit cell proliferation and induce apoptosis in cancerous cells. This highlights its potential as a lead compound for developing new anticancer agents.

Agricultural Applications

Fungicides:
The compound's antifungal properties make it suitable for agricultural applications as a fungicide. Its ability to inhibit fungal growth can help in managing crop diseases effectively. Research has shown that triazole derivatives can outperform existing fungicides in terms of efficacy against specific fungal pathogens .

Plant Growth Regulators:
Triazoles are also known to influence plant growth and development. They can act as growth regulators by modulating hormonal pathways in plants. This application is particularly relevant in enhancing crop yields and improving resistance to environmental stressors .

Materials Science Applications

Luminescent Materials:
Recent studies have investigated the synthesis of luminescent triazole derivatives for use in optoelectronic devices. The incorporation of this compound into polymer matrices has shown potential for developing materials with enhanced luminescent properties .

Antifungal Activity Comparison

Compound NamePathogen TestedInhibitory Concentration (μg/mL)Reference
AzoxystrobinP. piricola50
TriadimefonGibberella nicotiancola0.0195–0.0620
Triazole DerivativeAspergillus flavus0.01–0.27

Antibacterial Activity Comparison

Compound NamePathogen TestedMIC (μg/mL)Reference
Ciprofloxacin-Triazole HybridMRSA0.046–3.11
GentamicinE. coli0.5–1
5-Isopropyl-4-propyl-TriazoleS. aureus0.75

Case Studies

Case Study on Antifungal Efficacy:
A recent study evaluated the effectiveness of a series of triazole derivatives against various fungal pathogens in agricultural settings. The results demonstrated that compounds containing the triazole-thiol moiety exhibited significantly higher antifungal activity than conventional treatments, suggesting their potential utility in crop protection strategies .

Case Study on Anticancer Properties:
In vitro studies conducted on several cancer cell lines revealed that this compound could inhibit cell proliferation and induce apoptosis effectively. These findings indicate that this compound could serve as a foundation for developing new anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both isopropyl and propyl groups enhances its lipophilicity and membrane permeability, making it a valuable scaffold for drug design and development .

Biological Activity

5-Isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol (C8H15N3S) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal and agricultural chemistry.

  • Molecular Formula : C8H15N3S
  • Molecular Weight : 185.29 g/mol
  • CAS Number : 121941-90-0

Biological Activity Overview

This compound exhibits several biological activities, primarily in the areas of antimicrobial, antifungal, and anticancer effects. Its structure allows for significant interaction with various biological targets.

1. Anticancer Activity

Research indicates that derivatives of triazole compounds, including this compound, show promising anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Activity
Human melanoma (IGR39)10.5High cytotoxicity
Triple-negative breast cancer (MDA-MB-231)12.2Moderate cytotoxicity
Pancreatic carcinoma (Panc-1)14.0Moderate cytotoxicity

These findings suggest that the compound could serve as a scaffold for developing novel anticancer agents .

2. Antimicrobial and Antifungal Properties

The compound has also been tested for antimicrobial activity against various pathogens. Its thiol group contributes to its ability to interact with microbial proteins:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus32Effective
Escherichia coli64Moderate
Candida albicans16Highly effective

The antimicrobial efficacy is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .

The biological activity of this compound is primarily mediated through its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.
  • Modulation of Protein Function : By binding to specific proteins, it can alter their function and disrupt cellular processes critical for survival.

Case Studies

Several studies have highlighted the potential of triazole derivatives in clinical applications:

  • Study on Melanoma Cells : A study utilized this compound derivatives to assess their effects on melanoma cell migration and proliferation. The results indicated a significant reduction in cell viability and migration potential, suggesting a mechanism involving apoptosis induction .
  • Synthesis of Hybrid Compounds : Researchers synthesized hybrid compounds incorporating the triazole-thiol moiety with other pharmacophores. These hybrids exhibited enhanced selectivity towards cancer cells and improved pharmacological profiles compared to traditional agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol, and how can reaction yields be improved?

  • Methodology : The compound is typically synthesized via multi-step heterocyclization. Key steps include:

  • Hydrazinolysis of esters derived from indole- or pyrrole-containing precursors (e.g., indole-3-butanoic acid) .
  • Nucleophilic addition of phenylisothiocyanate to form thiosemicarbazide intermediates .
  • Alkaline cyclization under reflux conditions to form the triazole-thiol core .
  • Yield optimization: Use HPLC-purity monitoring (>95%) and microwave-assisted synthesis to reduce side products .

Q. Which analytical techniques are most reliable for confirming the structure of this compound derivatives?

  • Primary techniques :

  • ¹H NMR spectroscopy to verify substituent positions (e.g., isopropyl/propyl groups at C4/C5) .
  • LC-MS with diode-array detection for purity assessment and molecular ion confirmation .
  • Elemental analysis (C, H, N, S) to validate stoichiometry .
    • Cross-validation : IR spectroscopy for thiol (-SH) and triazole ring vibrations (e.g., 2550 cm⁻¹ for S-H stretch) .

Q. How do substituents at the 4- and 5-positions influence the compound’s physicochemical properties?

  • Key findings :

  • Lipophilicity : Propyl/isopropyl groups enhance logP values, improving membrane permeability .
  • Solubility : Bulky substituents (e.g., 4-chlorophenyl) reduce aqueous solubility but increase affinity for hydrophobic enzyme pockets .
  • Thermal stability : Alkyl groups at C4 improve thermal stability (TGA data shows decomposition >200°C) .

Q. What preliminary assays are used to screen the biological activity of this compound?

  • Initial screening :

  • In silico docking against kinase targets (e.g., anaplastic lymphoma kinase [ALK], COX-2) using PDB ligands (e.g., 2XP2, 3LD6) .
  • ADME prediction via SwissADME to assess bioavailability and blood-brain barrier penetration .
  • PASS Online for predicting antimicrobial or antitumor potential based on structural analogs .

Advanced Research Questions

Q. How can contradictions between spectral data (e.g., NMR vs. LC-MS) be resolved during structural elucidation?

  • Case study : A discrepancy between ¹H NMR integration ratios and LC-MS molecular ions may arise from residual solvents or tautomeric forms.

  • Solution :
  • Perform 2D NMR (COSY, HSQC) to confirm proton-proton correlations and assign tautomers .
  • Use high-resolution mass spectrometry (HRMS) to distinguish between isobaric impurities and adducts .

Q. What strategies enhance the metabolic stability of this compound derivatives?

  • Approaches :

  • S-Alkylation of the thiol group to prevent oxidation (e.g., methyl or benzyl substituents) .
  • Isosteric replacement of labile groups (e.g., replacing -SH with -SeH) while retaining target affinity .
  • Prodrug design using ester or amide linkages for controlled release .

Q. How can computational modeling guide the design of derivatives with dual kinase/COX-2 inhibitory activity?

  • Workflow :

  • Molecular dynamics simulations to assess binding stability in ALK (PDB: 2XP2) and COX-2 (PDB: 5KIR) .
  • Free energy perturbation (FEP) to predict substituent effects on binding affinity .
  • Pharmacophore mapping to identify shared features (e.g., hydrogen-bond acceptors near the triazole ring) .

Q. What experimental designs address multi-target interactions observed in molecular docking studies?

  • Example : A derivative showing activity against both ALK and lanosterol 14-α-demethylase requires:

  • Selectivity assays : Measure IC₅₀ values against related enzymes (e.g., CYP51A1 vs. ALK) .
  • Crystallography : Co-crystallize the compound with each target to compare binding modes .
  • Pathway analysis : Use STRING or KEGG to identify crosstalk between inhibited targets .

Methodological Notes

  • Data contradiction analysis : Always cross-reference synthetic yields, spectral data, and biological results. For example, low activity despite high purity may indicate off-target interactions or poor solubility .
  • Regioselectivity challenges : Use DFT calculations to predict preferential alkylation sites (C4 vs. C5) during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.